

A Comprehensive Technical Guide to 3-(4-Methylpiperazin-1-yl)aniline

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Compound of Interest

Compound Name: 3-(4-Methylpiperazin-1-yl)aniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-(4-Methylpiperazin-1-yl)aniline**, a key building block in medicinal chemistry. The document details its physicochemical properties, synthesis, and its role in the development of novel therapeutic agents.

Physicochemical Properties

3-(4-Methylpiperazin-1-yl)aniline is a substituted aniline derivative featuring a methylpiperazine moiety. This structural combination imparts favorable pharmacokinetic properties, making it a valuable scaffold in drug discovery.^[1]

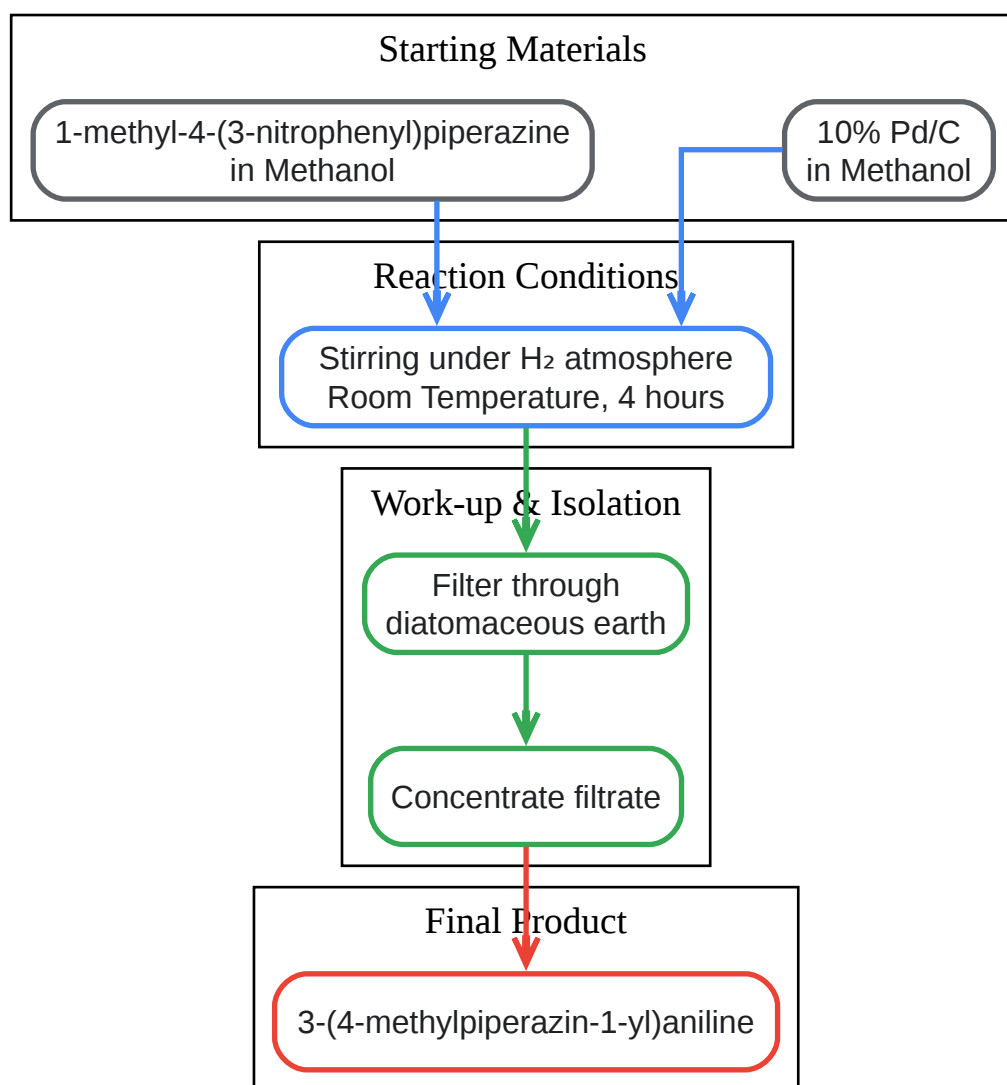
Property	Value	References
Molecular Formula	C ₁₁ H ₁₇ N ₃	[1][2]
Molecular Weight	191.27 g/mol	[1][2]
CAS Number	148546-99-0	[1][2]
Appearance	Brown or yellow solid	[1][2]
Topological Polar Surface Area	32.5 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	1	[1]

Synthesis Protocol

The synthesis of **3-(4-methylpiperazin-1-yl)aniline** is typically achieved through the reduction of the corresponding nitro compound, 1-methyl-4-(3-nitrophenyl)piperazine.[2]

Experimental Protocol: Synthesis of **3-(4-methylpiperazin-1-yl)aniline**[2]

- **Reaction Setup:** A methanolic solution of 1-methyl-4-(3-nitrophenyl)piperazine (15 g, 78.5 mmol) is combined with a methanolic solution containing 10% Palladium on carbon (Pd/C) (3 g) under constant stirring.
- **Inert Atmosphere:** The reaction is conducted under an inert atmosphere.
- **Hydrogenation:** The reaction mixture is subjected to a hydrogen atmosphere with slow stirring for 4 hours at room temperature.
- **Work-up:** Upon completion of the reaction, the mixture is filtered through a diatomaceous earth pad.
- **Isolation:** The filtrate is concentrated to yield **3-(4-methylpiperazin-1-yl)aniline** as a light yellow solid (11 g, 87% yield).



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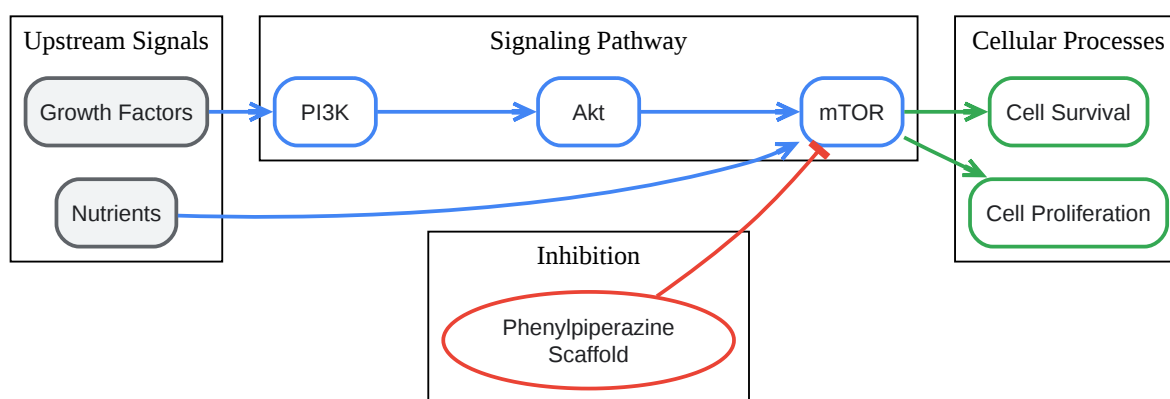
Fig. 1: Synthesis workflow for **3-(4-methylpiperazin-1-yl)aniline**.

Applications in Drug Discovery

The **3-(4-methylpiperazin-1-yl)aniline** scaffold is a common feature in a variety of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as anticancer, antifungal, and antibacterial agents.[3][4]

Notably, derivatives of this compound have been explored as inhibitors of key signaling proteins. For instance, a related compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent and selective inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase

implicated in diabetes.[5] Furthermore, the broader phenylpiperazine scaffold is a cornerstone in the development of kinase inhibitors, such as those targeting the mTOR signaling pathway, which is frequently dysregulated in cancer.[6]



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Fig. 2: General mTOR signaling pathway with phenylpiperazine inhibition.

The versatility of the **3-(4-methylpiperazin-1-yl)aniline** core structure, combined with its favorable physicochemical properties, ensures its continued importance as a key intermediate in the synthesis of novel and potent therapeutic agents.[7]

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